Agathadiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

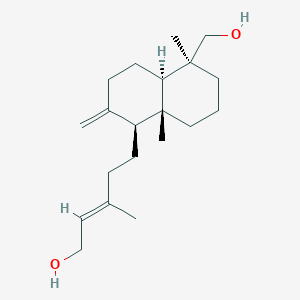

Agathadiol: is a complex organic compound characterized by its unique structure and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Agathadiol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired yield and purity of the final product. Common steps may include:

Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.

Key Reagents and Catalysts: The use of specific reagents, such as organometallic compounds, and catalysts, like palladium or platinum-based catalysts, is crucial for facilitating the desired transformations.

Reaction Conditions: Controlled temperature, pressure, and solvent conditions are essential to ensure the successful progression of each reaction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is critical to maximize yield and minimize by-products. Advanced techniques like high-throughput screening and process intensification may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert specific functional groups within the compound to their reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum-based catalysts.

Solvents: Organic solvents like dichloromethane, ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Agathadiol is characterized by its unique chemical structure, which includes a labdanediol skeleton. Its isolation typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (PTLC) . The compound has been identified through nuclear magnetic resonance (NMR) spectroscopy, confirming its absence of aromatic signals and the presence of distinct carbon moieties indicative of its diterpene nature.

Agricultural Applications

1. Phytotoxic Effects

Research has demonstrated that this compound can exert phytotoxic effects on certain plant species. This property may be harnessed for developing natural herbicides or growth regulators in agricultural practices . The ability to inhibit seed germination or plant growth can be beneficial in managing invasive species or enhancing crop yields by controlling unwanted vegetation.

Food Science Applications

1. Antioxidant Properties

Although this compound itself showed inactivity in DPPH radical scavenging assays , it is often found in extracts that exhibit significant antioxidant activity. This suggests that while this compound may not be the primary contributor to antioxidant effects, it could play a supportive role when combined with other bioactive compounds in food matrices.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Antiviral Activity of Propolis Extracts

A clinical study evaluated the efficacy of propolis extracts containing this compound in reducing symptoms of upper respiratory infections. Results indicated a significant decrease in symptomatic cases among participants treated with the extract compared to the control group .

Case Study 2: Cannabinoid Modulation

In vitro studies demonstrated that this compound enhances cannabinoid receptor signaling without direct activation, suggesting its potential use in formulations aimed at pain relief and appetite stimulation .

Mecanismo De Acción

The mechanism of action of Agathadiol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their activity and downstream signaling.

Comparación Con Compuestos Similares

Decahydro-1-naphthalenol: Shares a similar decahydro-naphthalene core but differs in functional groups.

Methyl-3-pentenyl-naphthalene: Similar in having a pentenyl side chain but varies in the position and nature of substituents.

Uniqueness: The uniqueness of Agathadiol lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

1857-24-5 |

|---|---|

Fórmula molecular |

C20H34O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |

Clave InChI |

MJHWZTRFACWHTA-AKZLODSSSA-N |

SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |

SMILES isomérico |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |

SMILES canónico |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.